![molecular formula C16H14 B1605548 di-p-Tolylacetylene CAS No. 2789-88-0](/img/structure/B1605548.png)
di-p-Tolylacetylene
Overview
Description
Di-p-Tolylacetylene (DTA) is an organic compound with the chemical formula C14H12. It is a colorless, non-toxic, and non-flammable liquid that is insoluble in water. DTA is an important building block in organic synthesis and has been widely used in the synthesis of a variety of compounds. It is also a versatile intermediate for the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and dyes.
Scientific Research Applications
Synthesis and Characterization of Complexes
- Di-p-tolylacetylene has been identified in the thermal cleavage of carbyne ligands from chromium complexes, leading to the formation of symmetrical alkynes like di-p-tolylacetylene itself (Fischer, Ruhs, & Plabst, 1977).
Photophysics and Structural Analysis
- Studies on di-p-tolylacetylene derivatives, such as octatetraynes, have focused on their photophysical properties, crystal data, and potential for polymerization, offering insights into the properties of related polyynes (Deperasińska et al., 2011).
Pyrolysis Studies
- Research on o-tolylacetylene, a related compound, through flash vacuum pyrolysis has contributed to understanding the formation of polycyclic aromatic hydrocarbons (PAHs) and insights into hydrocarbon combustion chemistry (Wentrup, Winter, & Kvaskoff, 2015).
Organic Synthesis
- Di-p-tolylacetylene has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic reactions and transformations (Kodama et al., 2021).
Polymerization Processes
- The catalytic polymerization of di-p-tolylacetylene has been studied, providing valuable information for the production of poly(arylacetylene) with high stereoregularity and molecular weight, important for material science applications (Mastrorilli et al., 2002).
Energy Storage Applications
- Di-p-tolyl disulfides, which are structurally related to di-p-tolylacetylene, have been explored for their potential in energy storage devices due to their phase transition properties under varying physical conditions (Ali, Han, & Li, 2022).
Reactions and Rearrangements
- Studies on di-p-tolylacetylene have explored its reactions and rearrangements, contributing to the understanding of chemical reaction mechanisms and molecular transformations (Sakla, Tadros, & Khaliel, 1970).
Organometallic Chemistry
- Research involving di-p-tolylacetylene in organometallic chemistry has provided insights into the formation of intermediates and the role of steric effects in chemical reactions (Rausch & Mintz, 1980).
Crystal Structure Predictions
- Theoretical studies have been conducted on di-p-tolyl disulfide, a compound related to di-p-tolylacetylene, to predict crystal structures, aiding in the design of more stable materials (Hao et al., 2021).
Alkyne and Vinylidene Reactions
- Investigations into the reactions between di-p-tolylacetylene and other compounds have expanded knowledge in the field of synthetic chemistry, particularly in the context of alkyne and vinylidene reactions (Bianchini et al., 1996).
properties
IUPAC Name |
1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDOCXDLDQXWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334323 | |
Record name | di-p-Tolylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
di-p-Tolylacetylene | |
CAS RN |
2789-88-0 | |
Record name | di-p-Tolylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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